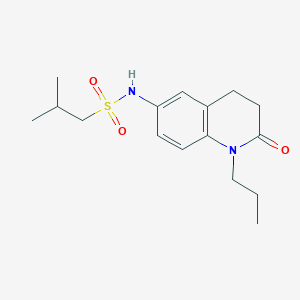

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

2-Methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core. The compound’s structure includes a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propyl group at position 1 and a sulfonamide group at position 5. The sulfonamide moiety is further modified with a 2-methylpropane chain.

Properties

IUPAC Name |

2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-9-18-15-7-6-14(10-13(15)5-8-16(18)19)17-22(20,21)11-12(2)3/h6-7,10,12,17H,4-5,8-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYLVXADRVPXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline core or other functional groups.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, functional groups, and hypothetical properties inferred from their chemical frameworks.

Core Scaffold Variations

- The 2-oxo group introduces a hydrogen-bond acceptor site.

- Chromone Derivatives (Compounds 1–4, ): These compounds feature a 4-oxo-4H-chromen-3-yl scaffold, a fully aromatic system with a ketone group. Unlike the tetrahydroquinolinone core, the chromone system is planar and fully conjugated, which may influence electronic properties and π-π stacking interactions in biological systems .

Functional Group Analysis

- Sulfonamide vs. Thioxo/Sulfido Groups: The target compound’s sulfonamide group (-SO₂NH-) is a strong hydrogen-bond donor/acceptor, often associated with enhanced solubility and target affinity. Compounds 2–4 () incorporate sulfur-containing groups such as dithioxo (2), sulfido (3), and thioxo (4). These groups may confer redox activity or metal-binding capabilities, differing from the sulfonamide’s polarity and acidity .

- Amide vs. Sulfonamide Linkers: The propanamide derivative in (2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide) uses an amide linker (-CONH-) instead of a sulfonamide. Amides are less acidic (pKa ~17–20) compared to sulfonamides (pKa ~10–12), which could affect ionization and membrane permeability in physiological environments .

Hypothetical Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Structural Insights: The tetrahydroquinolinone core in the target compound and its propanamide analogue () suggests shared synthetic routes, likely involving cyclization and sulfonylation/amidation steps. The chromone derivatives () employ phosphorus-containing heterocycles, indicating divergent synthesis strategies .

- Biological Relevance: Sulfonamides are well-documented in drug design for their ability to interact with enzymatic active sites. The target compound’s sulfonamide group may mimic endogenous substrates, whereas chromone derivatives’ sulfur-rich structures could modulate oxidative stress pathways .

Biological Activity

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the sulfonamide class and features a tetrahydroquinoline core. Its unique structure contributes to its diverse chemical properties and potential biological activities. The molecular formula is , with a molecular weight of 358.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 941992-05-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. Research indicates that it may modulate the activity of these targets, leading to various biological effects:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth by disrupting microbial membranes.

- Anticancer Properties : It may inhibit specific enzymes involved in DNA replication and repair pathways, suggesting a mechanism for anticancer activity.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance:

- Efficacy against Gram-positive and Gram-negative bacteria : The compound demonstrated inhibitory effects on both types of bacteria, indicating broad-spectrum antimicrobial potential.

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been noted in several studies. It appears to affect cancer cell lines through the following mechanisms:

- Inhibition of DNA replication : By targeting enzymes involved in DNA synthesis.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells after treatment with concentrations above 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.